Methyl 5-methyl-2-nitro-3-oxohexanoate
Description
Methyl 5-methyl-2-nitro-3-oxohexanoate (CAS: Not explicitly listed in the evidence; referred to as "C65" in synthesis protocols) is a nitro-substituted β-keto ester with the molecular formula C₈H₁₁NO₅ (inferred from nomenclature). Its structure features:
- A methyl ester group at the terminal position.
- A nitro group (-NO₂) at the C2 position, which confers strong electron-withdrawing properties.
- A ketone at the C3 position, making it a β-keto ester.
- A methyl branch at the C5 position.
This compound is synthesized via nitrosation of methyl 5-methyl-3-oxohexanoate using sodium nitrite in glacial acetic acid, followed by hydrolysis . Its structural complexity and reactivity make it valuable in organic synthesis, particularly in constructing nitro-containing intermediates for pharmaceuticals or agrochemicals.
Properties
CAS No. |
1184917-62-1 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 5-methyl-2-nitro-3-oxohexanoate |
InChI |
InChI=1S/C8H13NO5/c1-5(2)4-6(10)7(9(12)13)8(11)14-3/h5,7H,4H2,1-3H3 |
InChI Key |
NNLOJBAMRVJMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with methyl 5-methyl-2-nitro-3-oxohexanoate, differing in substituents or ester groups:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂ in this compound) increase electrophilicity at the β-keto position, facilitating nucleophilic attacks .
- Alkyl branches (e.g., isopropyl in ethyl 5-methyl-2-isopropyl-3-oxohexanoate) improve solubility in nonpolar solvents but reduce crystallinity .
- Aromatic substitutions (e.g., 3-nitrophenyl in Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate) introduce steric hindrance and π-π interactions, altering reactivity profiles .
Physicochemical Properties (Inferred from Evidence)
- Polarity: Nitro and ketone groups increase polarity compared to purely aliphatic esters (e.g., ethyl 5-methyl-2-isopropyl-3-oxohexanoate) .
- Volatility : Likely lower than methyl esters of simpler carboxylic acids (e.g., methyl salicylate, Table 3 in ), due to its larger molecular weight.
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